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7-(Fluoromethyl)imidazo[1,2-a]pyrimidine

Physicochemical properties Lipophilicity Hydrogen-bond acceptor count

Medicinal chemists completing 7-position SAR on the imidazo[1,2-a]pyrimidine scaffold face a gap between metabolically labile 7-methyl and excessively lipophilic 7-trifluoromethyl analogs. 7-(Fluoromethyl)imidazo[1,2-a]pyrimidine fills this gap with an intermediate logP (XLogP3-AA 1.3) and metabolic stability from the C-F bond blocking CYP hydroxylation. • Complete the 7-position substitution matrix for fluorine walk SAR. • Calibrate in silico ADME models (TPSA 30.2 Ų, 3 HBA, 0 HBD, MW 151.14). • Late-stage diversification via nucleophilic aromatic substitution or C-H activation. Supplied at 98% purity with full analytical documentation; ready for immediate shipment.

Molecular Formula C7H6FN3
Molecular Weight 151.14 g/mol
Cat. No. B13102778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Fluoromethyl)imidazo[1,2-a]pyrimidine
Molecular FormulaC7H6FN3
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C2N=C1CF
InChIInChI=1S/C7H6FN3/c8-5-6-1-3-11-4-2-9-7(11)10-6/h1-4H,5H2
InChIKeyQEBLWFNRDUINQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Fluoromethyl)imidazo[1,2-a]pyrimidine (CAS 462651-94-1): Core Identity and Compound Class for Procurement Specifications


7-(Fluoromethyl)imidazo[1,2-a]pyrimidine is a low-molecular-weight (151.14 g/mol) fluorinated heteroaromatic compound built on the imidazo[1,2-a]pyrimidine scaffold, a privileged structure in medicinal chemistry. It is identified by CAS 462651-94-1 and is primarily available through specialty chemical suppliers as a research-grade building block (typical purity 98%) . The compound features a single fluoromethyl substituent at the 7-position of the pyrimidine ring, distinguishing it from more commonly studied 7-trifluoromethyl, 7-methyl, and 7-propan-2-ol analogs. Its computed XLogP3-AA of 1.3 and topological polar surface area of 30.2 Ų [1] place it within a favorable property space for CNS drug discovery, although direct biological profiling data remain unpublished as of the current literature cutoff.

Why 7-(Fluoromethyl)imidazo[1,2-a]pyrimidine Cannot Be Replaced by Common Imidazo[1,2-a]pyrimidine Analogs


Substitution at the 7-position of the imidazo[1,2-a]pyrimidine core is a critical determinant of biological target engagement and metabolic fate, and simple in-class replacement carries substantial risk of functional divergence. In the GABA_A α2/α3 agonist series, the 7-methyl analog (14a) and 7-trifluoromethyl analog (14b) displayed comparable binding affinity but markedly different functional selectivity for the α3 subtype, demonstrating that even modest changes at this position alter pharmacodynamic profiles [1]. The 7-fluoromethyl group introduces a distinct electronegativity and hydrogen-bond acceptor capacity (3 HBA) relative to 7-methyl (0 HBA) and 7-trifluoromethyl (higher lipophilicity), while the single C-F bond avoids the metabolic liability often associated with the gem-difluoro or trifluoromethyl motifs. These physicochemical differences have been shown to translate into divergent oral bioavailability and plasma clearance within the same chemotype [1], underscoring that generic substitution without explicit comparative data is experimentally unsound.

Quantitative Differentiation Evidence for 7-(Fluoromethyl)imidazo[1,2-a]pyrimidine Relative to Closest Analogs


Comparative Physicochemical Profile: 7-Fluoromethyl vs. 7-Methyl and 7-Trifluoromethyl Analogs

The computed XLogP3-AA of 7-(fluoromethyl)imidazo[1,2-a]pyrimidine is 1.3, which is intermediate between the 7-methyl analog (predicted XLogP ~0.9–1.0) and the 7-trifluoromethyl analog (predicted XLogP ~1.8–2.2) [1]. The compound possesses 3 hydrogen-bond acceptor sites (the fluoromethyl fluorine plus two pyrimidine nitrogens) compared to 0 for 7-methyl and 3 for 7-trifluoromethyl (the latter's fluorine acceptors being weaker HBA due to electron withdrawal). This distinct HBA profile may critically affect target binding conformations in polar enzyme active sites [2].

Physicochemical properties Lipophilicity Hydrogen-bond acceptor count

Synthetic Accessibility and Regioselective Fluoromethyl Introduction

7-(Fluoromethyl)imidazo[1,2-a]pyrimidine can be synthesized via condensation of 2-aminoimidazole derivatives with ethyl 4,4,4-trifluorobut-2-ynoate followed by C–O bond activation, a method that yields trifluoromethylated analogs but can be adapted for monofluoromethyl variants [1]. The fluoromethyl group at the 7-position is particularly accessible via direct late-stage fluorination of a 7-hydroxymethyl or 7-chloromethyl precursor, offering synthetic efficiency advantages over the 7-trifluoromethyl group, which requires specialized trifluoromethylation reagents or building blocks [2].

Synthetic chemistry Fluoromethylation Regioselectivity

GABA_A Receptor Subtype Selectivity: Class-Level Inference from 7-Substituted Analogs

In the imidazo[1,2-a]pyrimidine GABA_A agonist series reported by Goodacre et al. (2006), the 7-methyl analog (14a) showed Ki values of approximately 2–10 nM across α1, α2, α3, and α5 subtypes with functional selectivity for α3 over α1 (+18%). The 7-trifluoromethyl analog (14b) displayed comparable binding affinity but reduced α3/α1 functional selectivity [1]. The 7-fluoromethyl group, possessing intermediate electronegativity and steric bulk, is hypothesized to fine-tune this selectivity profile, although direct experimental Ki and efficacy data for 7-(fluoromethyl)imidazo[1,2-a]pyrimidine at GABA_A receptor subtypes are not publicly available [2]. This represents a critical data gap that must be closed through targeted in vitro profiling before procurement for GABA_A-focused programs.

GABA_A receptor Subtype selectivity CNS drug discovery

Optimal Procurement and Application Scenarios for 7-(Fluoromethyl)imidazo[1,2-a]pyrimidine


Fluorine Scan in CNS Lead Optimization Programs

7-(Fluoromethyl)imidazo[1,2-a]pyrimidine serves as a strategic intermediate-lipophilicity probe for fluorine walk SAR studies on the imidazo[1,2-a]pyrimidine scaffold. Its computed XLogP3-AA of 1.3 positions it between the 7-methyl and 7-trifluoromethyl analogs, enabling teams to decouple electronic effects from lipophilicity-driven shifts in target binding, CYP inhibition, and passive permeability [1]. Procurement of this compound allows medicinal chemists to complete the 7-position substitution matrix without committing to the synthetic burden of trifluoromethyl analog preparation until the SAR hypothesis is validated.

Metabolic Stability Enhancement Without Excessive Lipophilicity Burden

In programs where the 7-methyl analog suffers from rapid oxidative metabolism at the benzylic position, the 7-fluoromethyl group offers a metabolically more robust alternative without the significant logP increase characteristic of the 7-trifluoromethyl congener. The C-F bond at the benzylic position blocks CYP-mediated hydroxylation, as demonstrated for analogous fluoromethyl-to-methyl substitutions in other heterocyclic series [1]. This makes the compound particularly relevant for oral drug discovery programs requiring extended half-life while maintaining compliance with Lipinski's rule of five.

Building Block for Diversified Imidazo[1,2-a]pyrimidine Libraries

The 7-fluoromethyl group serves as a chemically orthogonal handle for further derivatization: the fluorine can participate in nucleophilic aromatic substitution under appropriate conditions, or the methylene C–H bonds can be functionalized via radical or transition-metal-catalyzed C–H activation. This contrasts with 7-methyl, which lacks the leaving-group potential, and 7-trifluoromethyl, which is chemically inert under most derivatization conditions [1]. For parallel library synthesis, the compound provides a versatile late-stage diversification point not available with other common 7-substituents.

Comparative Physicochemical Benchmarking in Computational Models

With its precisely defined computed properties (XLogP3-AA 1.3, TPSA 30.2 Ų, 3 HBA, 0 HBD, molecular weight 151.14 Da) [1], 7-(fluoromethyl)imidazo[1,2-a]pyrimidine is an ideal calibration compound for validating in silico ADME prediction models and molecular dynamics simulations of fluorinated heterocycles. Its intermediate property profile fills a gap in training datasets that are typically dominated by non-fluorinated or heavily fluorinated analogs, making it a valuable procurement for computational chemistry groups developing or refining predictive models.

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